1,2-Thiazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

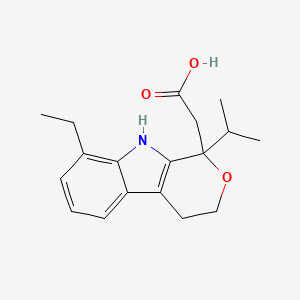

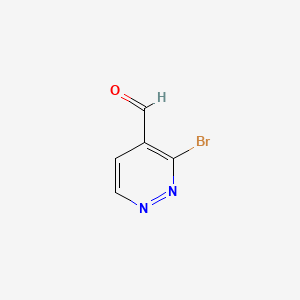

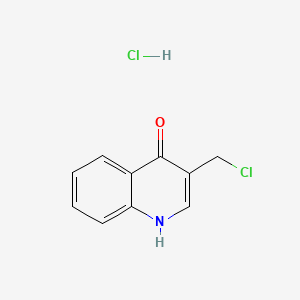

1,2-Thiazole-4-carbohydrazide is a heterocyclic compound with a molecular formula of C4H6N4OS. It is a white to yellow crystalline powder that is used in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in various biological assays.

Aplicaciones Científicas De Investigación

Antioxidant and Antitumor Activities

- 1,2-Thiazole-4-carbohydrazide serves as a precursor in synthesizing new aromatic C-nucleosides, displaying potent antioxidant and antitumor activities. These properties were evaluated and confirmed through various experimental processes (El Sadek et al., 2014).

α-Glucosidase Inhibition

- Derivatives of 1,2-Thiazole-4-carbohydrazide have been found to act as α-glucosidase inhibitors, which are significant in the treatment of type 2 diabetes mellitus. This was demonstrated through a series of synthesized thiosemicarbazide and 1,2,4-triazole-3-thione derivatives of imidazo[2,1-b]thiazole, highlighting their potential as a novel class of α-glucosidase inhibitors (Dincel et al., 2021).

Antimicrobial and Antitubercular Properties

- Analogues of 1,2-Thiazole-4-carbohydrazide have shown considerable efficacy as antibacterial, antifungal, and antitubercular agents. This is attributed to the substituted 4-isopropylthiazole-2-carbohydrazide moiety, which plays a crucial role in enhancing these properties (Mallikarjuna et al., 2009).

Synthesis of Diazole Derivatives

- 1,2-Thiazole-4-carbohydrazide is used in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. This involves a transition-metal-free synthesis process compatible with various aldehydes, facilitating the production of a variety of diazole derivatives (Niu et al., 2015).

SARS-CoV-2 Main Protease Inhibition

- Hydrazones bearing the thiazole moiety, derived from 1,2-Thiazole-4-carbohydrazide, showed promising anti-viral activity against SARS-CoV-2 main protease (Mpro). This was determined through molecular docking and molecular dynamics simulation, indicating the potential of these compounds in inhibiting the virus lifecycle (Abu-Melha et al., 2020).

Propiedades

IUPAC Name |

1,2-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQNQZWXACBPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723596 |

Source

|

| Record name | 1,2-Thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101258-25-7 |

Source

|

| Record name | 1,2-Thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)

![5-Methoxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B566277.png)

![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/no-structure.png)